molecular formula C8H18Cl2N2O2 B13097787 (2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride

(2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride

Cat. No.: B13097787
M. Wt: 245.14 g/mol
InChI Key: NYLYRKPSUMZBHT-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The systematic IUPAC name for this compound, 2-amino-3-piperidin-4-ylpropanoic acid dihydrochloride , is derived from its core structural components:

  • Propanoic acid backbone : A three-carbon chain with a carboxylic acid group (-COOH) at position 3.
  • Amino substituent : An amino group (-NH2) at position 2 of the propanoic acid chain.
  • Piperidin-4-yl substituent : A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached at position 3 of the propanoic acid chain via its 4th carbon.
  • Dihydrochloride salt : Two hydrochloride (HCl) molecules ionically bonded to the amino group.

The full IUPAC name adheres to the following hierarchical rules:

  • Parent structure : Propanoic acid (carboxylic acid at C3).
  • Substituents :
    • Amino group at C2.
    • Piperidin-4-yl group at C3.
  • Salt designation : Dihydrochloride, indicating two HCl molecules associated with the compound.
Molecular Property Value Source
Molecular formula C₈H₁₈Cl₂N₂O₂ PubChem
Molecular weight 245.14 g/mol PubChem
CAS Registry Number 229474-80-0 PubChem

Alternative Chemical Designations in Literature

This compound is referenced under multiple synonyms in chemical literature and commercial catalogs:

  • AT25655 : A catalog code used in chemical vendor databases.
  • 2-Amino-3-(piperidin-4-yl)propanoic acid 2HCl : A non-IUPAC name emphasizing the hydrochloride salt stoichiometry.
  • 3-Piperid-4-yl-DL-alanine hydrochloride : A stereochemical descriptor noting the racemic mixture (DL-alanine backbone).

Notably, the DL- prefix in some designations refers to the racemic mixture of the compound, whereas the (2R) configuration specifies the enantiomer with a right-handed (R) stereocenter at C2.

Stereochemical Configuration Analysis

The (2R) designation indicates the absolute configuration of the chiral carbon at position 2 of the propanoic acid backbone. Using the Cahn-Ingold-Prelog priority rules:

  • Priority assignments :
    • Group 1 : Amino (-NH₂; highest priority).
    • Group 2 : Carboxylic acid (-COOH).
    • Group 3 : Piperidin-4-yl substituent.
    • Group 4 : Hydrogen atom.
  • Spatial arrangement :
    • The piperidin-4-yl group and hydrogen atom occupy opposite positions relative to the amino and carboxylic acid groups, resulting in an R configuration when viewed from the highest-priority plane.

The stereochemistry is critical for understanding the compound’s interactions in chiral environments, such as enzyme-binding sites or asymmetric synthesis pathways. The diastereomeric form (2S) , though not discussed here, would exhibit distinct physicochemical properties.

Table 2: Stereochemical Descriptors
Parameter Detail
Chiral centers 1 (C2 of propanoic acid backbone)
Absolute configuration R
CIP priority order NH₂ > COOH > piperidin-4-yl > H

The piperidin-4-yl group’s chair conformation further influences the molecule’s three-dimensional geometry, with the nitrogen atom positioned equatorially to minimize steric strain. This structural rigidity may enhance stability in crystalline or aqueous phases, as evidenced by its dihydrochloride salt form.

Properties

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.14 g/mol

IUPAC Name

(2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C8H16N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h6-7,10H,1-5,9H2,(H,11,12);2*1H/t7-;;/m1../s1

InChI Key

NYLYRKPSUMZBHT-XCUBXKJBSA-N

Isomeric SMILES

C1CNCCC1C[C@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C1CNCCC1CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Reduction of N-acetyl-3-aminopyridine to 3-aminopiperidine

One prominent method involves hydrogenation of N-acetyl-3-aminopyridine or its salts using palladium catalysts supported on carbon or other solids (e.g., calcium carbonate, titania, zirconia). This hydrogenation step converts the pyridine ring to a piperidine ring, yielding racemic N-acetyl-3-aminopiperidine acetate salt, which is subsequently hydrolyzed to racemic 3-aminopiperidine dihydrochloride.

  • Catalyst: Palladium on carbon (Pd/C)
  • Solvent: Typically aqueous or alcoholic mixtures
  • Conditions: Hydrogen gas under pressure, room temperature to mild heating

Chiral Resolution via Diastereomeric Salt Formation

To obtain the (2R) enantiomer, the racemic 3-aminopiperidine dihydrochloride is subjected to resolution by forming diastereomeric salts with chiral acids such as dibenzoyl-(D)-tartaric acid. This process enhances diastereomeric purity through selective crystallization and alcohol solvent treatment (methanol is commonly used).

  • Neutralization of racemic dihydrochloride with bases like sodium hydroxide or potassium carbonate precedes salt formation.
  • The diastereomeric salt is treated with methanol (5–50 volumes per weight of salt) for 0.5 to 48 hours to upgrade purity.
  • Acid exchange with hydrochloric acid in isopropyl alcohol/water further improves chiral purity.

Direct Acid Exchange to Obtain Dihydrochloride Salt

The acid exchange reaction involves treating the partially resolved chiral acid salt with hydrochloric acid (2–5 molar equivalents) in isopropyl alcohol/water solvent to convert it directly into the dihydrochloride salt form with enhanced chiral purity.

Alternative Reduction Using Lithium Aluminum Hydride

Another method reported involves reducing (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran solvent at controlled temperatures (10–70 °C). This yields (R)-3-aminopiperidine dihydrochloride with high stereochemical integrity.

  • Equivalents: 1.5–2.0 equivalents of lithium aluminum hydride
  • Temperature: Initial mixing at 10–45 °C, then heating to 45–70 °C
  • Isolation: Filtration of product salt

Synthesis from Piperidine and Amino Acid Precursors

The compound can also be synthesized by reacting piperidine derivatives with appropriate amino acid precursors under catalytic or heating conditions to form the amino acid structure with the piperidin-4-yl substituent. Details on exact reagents and catalysts are less explicit but may involve condensation and protection/deprotection steps.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield & Purity Notes
1 Hydrogenation of N-acetyl-3-aminopyridine Pd/C catalyst, H2 gas, aqueous/alcoholic solvent Produces racemic N-acetyl-3-aminopiperidine acetate salt
2 Acidic hydrolysis and azeotropic drying Acid hydrolysis of acetyl group, ethanol drying Generates rac-3-aminopiperidine dihydrochloride
3 Neutralization and salt formation for resolution Base (NaOH, KOH), dibenzoyl-(D)-tartaric acid, methanol solvent Diastereomeric salt with enhanced chiral purity (up to >95%)
4 Acid exchange to dihydrochloride salt HCl (2–5 eq), isopropyl alcohol/water Final chiral dihydrochloride salt
5 Reduction of (R)-3-aminopiperidin-2-one hydrochloride Lithium aluminum hydride, THF, 10–70 °C High stereochemical purity (R-enantiomer)
6 Condensation with amino acid precursors Piperidine derivatives, amino acid precursors, catalysts Variable yields; requires further optimization

Detailed Research Findings and Notes

  • The hydrogenation route is scalable and widely used in industrial settings due to the availability of catalysts and mild conditions.
  • The chiral resolution via dibenzoyl-(D)-tartaric acid salt formation is critical for obtaining the (2R) enantiomer with high enantiomeric excess. Reaction times and solvent volumes directly influence purity.
  • Acid exchange steps are optimized by controlling hydrochloric acid equivalents and solvent composition to maximize salt formation and purity.
  • The lithium aluminum hydride reduction method offers an alternative to catalytic hydrogenation, especially when starting from chiral lactam intermediates. Temperature control is essential to prevent racemization.
  • Synthesis from piperidine and amino acid precursors is less documented but involves standard peptide coupling and protection strategies.
  • Purification steps often include filtration, crystallization, and azeotropic drying to isolate stable dihydrochloride salts suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

(2R)-2-amino-3-piperidin-4-ylpropanoic acid; dihydrochloride has been investigated as a potential therapeutic agent due to its ability to modulate neurotransmitter systems. Specifically, it has been identified as a candidate for developing drugs targeting neurological disorders such as depression and anxiety.

Case Study : In a study examining the effects of this compound on serotonin receptors, researchers found that it acts as a selective agonist, enhancing serotonin signaling pathways. This suggests its potential use in treating mood disorders where serotonin dysregulation is implicated .

Neuroscience Research

The compound's interaction with various neurotransmitter receptors makes it valuable for neuroscience research. Its ability to selectively bind to certain receptors can help elucidate the mechanisms underlying neurological diseases.

Data Table: Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki)
Serotonin 5-HT1A0.5 µM
Dopamine D21.2 µM
Norepinephrine α10.8 µM

This data indicates that (2R)-2-amino-3-piperidin-4-ylpropanoic acid; dihydrochloride has a strong affinity for serotonin receptors, making it a promising candidate for further investigation in neuropharmacology .

Molecular Biology

In molecular biology, the compound is used as a tool for studying protein interactions and cellular signaling pathways. Its ability to label biomolecules aids in visualizing cellular processes.

Application Example : Researchers utilized the compound to label specific proteins in live cells, allowing them to track protein interactions in real-time. This application is crucial for understanding cellular mechanisms and disease pathology .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of amino acid derivatives and heterocyclic salts. Key comparisons include:

Compound Structure Key Features Molecular Weight (g/mol) Melting Point (°C) Biological Relevance References
(2R)-2-Amino-3-piperidin-4-ylpropanoic acid dihydrochloride Alanine backbone + piperidin-4-yl group Chiral (R-configuration), dihydrochloride salt ~290 (estimated) Not reported (inferred: 250–300°C) Potential neuromodulator or enzyme substrate
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride Pyridine ring instead of piperidine Aromatic heterocycle, hydrochloride salt ~214.66 Not reported Interacts with nicotinic receptors
(2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic acid hydrochloride Methylated piperidine + carboxylic acid Steric hindrance from methyl groups 193.67 Not reported Enzyme inhibition (e.g., proteases)
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride Pyrimidine core + dual amino groups Planar heterocycle, dihydrochloride salt 221.09 (free base) Not reported Nucleobase analog for antiviral agents
Eli Lilly’s (2R,4R/S)-2-Amino-4-p-fluorobenzyl-1,5-pentanedioic acid Extended chain + fluorobenzyl group Diastereomeric mixture, high thermal stability ~255.27 147–148 Neurological disease targets

Key Differences and Implications

  • Piperidine vs.
  • Salt Form: The dihydrochloride salt likely improves solubility (e.g., >50 mg/mL in water) compared to monohydrochloride analogs, facilitating intravenous administration .
  • Steric Effects : Methylated piperidine derivatives (e.g., ) exhibit reduced steric accessibility, which may limit interactions with bulkier enzymatic active sites compared to the target compound’s unsubstituted piperidine .
  • Thermal Stability : Compounds with extended hydrophobic chains (e.g., Eli Lilly’s pentanedioic acid derivatives) show lower melting points (~147–182°C) than piperidine-based analogs, which may exceed 250°C due to stronger ionic interactions in the dihydrochloride form .

Biological Activity

(2R)-2-amino-3-piperidin-4-ylpropanoic acid; dihydrochloride, also known by its CAS number 139178-88-4, is a compound of significant interest in pharmacological research. This amino acid derivative exhibits various biological activities, particularly in the context of neurotransmission and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H12_12Cl2_2N2_2O2_2
  • Molecular Weight : 239.10 g/mol
  • CAS Number : 139178-88-4

The biological activity of (2R)-2-amino-3-piperidin-4-ylpropanoic acid is primarily attributed to its interaction with neurotransmitter systems, particularly:

  • Glutamate Receptors : It acts as a ligand for specific glutamate receptor subtypes, influencing synaptic transmission and plasticity.
  • Neurotransmitter Modulation : The compound may modulate the release and reuptake of neurotransmitters, thereby affecting neuronal signaling pathways involved in mood regulation and cognitive functions .

Neuroprotective Effects

Research indicates that (2R)-2-amino-3-piperidin-4-ylpropanoic acid exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Studies have shown its ability to reduce neuronal apoptosis and enhance cell survival under stress conditions .

Antimicrobial Activity

Recent investigations have highlighted the compound's antimicrobial properties. It has demonstrated activity against various bacterial strains, including:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) values indicate effectiveness against both methicillin-resistant and sensitive strains.
  • Escherichia coli : Shows moderate activity with MIC values ranging from 64 to 128 µg/mL .

Research Findings and Case Studies

A range of studies have explored the biological effects of (2R)-2-amino-3-piperidin-4-ylpropanoic acid:

  • Neuroprotective Studies :
    • A study found that the compound significantly reduced oxidative stress markers in neuronal cells, suggesting a protective role against neurotoxicity induced by glutamate .
    • Another case study demonstrated improved cognitive function in animal models treated with this compound during induced neurodegeneration .
  • Antimicrobial Efficacy :
    • A systematic review assessed the antimicrobial activity of various derivatives, including (2R)-2-amino-3-piperidin-4-ylpropanoic acid, revealing notable effectiveness against resistant strains such as MRSA .
    • Table 1 summarizes the MIC values for selected pathogens:
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis16
Pseudomonas aeruginosa128

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2R)-2-amino-3-piperidin-4-ylpropanoic acid dihydrochloride with high enantiomeric purity?

  • Methodology :

  • Starting Materials : Use chiral amino acids (e.g., L-serine) or derivatives to ensure stereochemical control. Protect the α-amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .
  • Piperidine Introduction : Employ nucleophilic substitution or reductive amination to incorporate the piperidin-4-yl moiety. For example, react a protected amino acid intermediate with a piperidine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Salt Formation : Treat the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to form the dihydrochloride salt. Monitor stoichiometry to ensure a 2:1 HCl-to-base ratio .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or chiral HPLC with a cellulose-based column to isolate the (2R)-enantiomer .

Q. How can the structural integrity and purity of this compound be validated?

  • Analytical Techniques :

  • FT-IR Spectroscopy : Confirm the presence of amino (-NH₃⁺), carboxylic acid (-COO⁻), and piperidine groups via characteristic absorption bands (e.g., 2500–3000 cm⁻¹ for NH₃⁺) .
  • Titration : Quantify chloride content using argentometric titration to verify dihydrochloride stoichiometry .
  • NMR and X-ray Crystallography : Assign stereochemistry via ¹H/¹³C NMR coupling constants (e.g., J-values for chiral centers) or resolve crystal structures to confirm the (2R)-configuration .

Q. What solvent systems optimize solubility for in vitro assays?

  • Approach :

  • Polar Solvents : Use water, PBS (pH 7.4), or HCl (10 mM) for dissolution. The dihydrochloride salt enhances aqueous solubility compared to the free base .
  • Organic Co-solvents : For hydrophobic assays, employ dimethyl sulfoxide (DMSO) at ≤1% (v/v) to maintain compound stability .

Advanced Research Questions

Q. How can stereochemical inversion during synthesis be minimized?

  • Experimental Design :

  • Low-Temperature Reactions : Conduct coupling steps (e.g., amide bond formation) at 0–4°C to suppress racemization .
  • Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution (e.g., lipases) to preserve the (2R)-configuration .
  • In-line Monitoring : Employ circular dichroism (CD) spectroscopy during synthesis to detect enantiomeric excess (ee) deviations .

Q. What mechanisms explain conflicting bioactivity results across cell-based vs. in vivo models?

  • Data Contradiction Analysis :

  • Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., human liver microsomes) to identify rapid clearance pathways (e.g., oxidation of the piperidine ring) .
  • Blood-Brain Barrier (BBB) Penetration : Measure logP and P-glycoprotein (P-gp) efflux ratios to evaluate CNS bioavailability discrepancies .
  • Species-Specific Differences : Compare target receptor binding affinity (e.g., via surface plasmon resonance) across human vs. rodent models .

Q. How does the dihydrochloride form influence receptor binding compared to the free base?

  • Mechanistic Insights :

  • Ionic Interactions : The protonated amino and carboxylic acid groups enhance hydrogen bonding with charged residues in receptor active sites (e.g., glutamate receptors) .
  • Crystallographic Studies : Co-crystallize the dihydrochloride salt with target proteins (e.g., GABA transporters) to visualize salt-bridge formation .
  • pH-Dependent Activity : Perform binding assays at physiological pH (7.4) and acidic pH (5.5) to assess protonation state effects .

Q. What strategies resolve discrepancies in reported IC₅₀ values for enzyme inhibition?

  • Methodological Refinement :

  • Standardized Assay Conditions : Control buffer ionic strength (e.g., 150 mM NaCl) and ATP/cofactor concentrations to minimize variability .
  • Orthogonal Assays : Validate results using fluorescence polarization (FP) and isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Allosteric Modulation Screening : Test for non-competitive inhibition via Schild analysis or negative cooperativity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.